

Physical and chemical properties of 2-Chlorothiazolo[5,4-b]pyridine

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Compound of Interest

Compound Name: 2-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1314447

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An In-depth Technical Guide to **2-Chlorothiazolo[5,4-b]pyridine**: Properties, Reactivity, and Applications

Executive Summary

2-Chlorothiazolo[5,4-b]pyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This molecule, featuring a fused pyridine and thiazole ring system, serves as a crucial scaffold for the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the reactive chlorine atom at the 2-position, which provides a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This guide offers a comprehensive overview of the core physical and chemical properties of **2-Chlorothiazolo[5,4-b]pyridine**, details its chemical reactivity and synthetic pathways, outlines its key applications in drug discovery, and provides essential safety and handling protocols for laboratory use.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry.^[1] This bicyclic heterocyclic system is structurally related to purines, a class of molecules fundamental to numerous biological processes. The fusion of the electron-deficient pyridine ring with the electron-rich thiazole ring creates a unique electronic environment that allows for diverse chemical modifications and specific interactions with biological targets.^{[2][3]}

Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][4] The utility of **2-Chlorothiazolo[5,4-b]pyridine**, specifically, stems from its role as a key intermediate, enabling the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.

Core Molecular Structure and Physicochemical Properties

The fundamental identity and properties of **2-Chlorothiazolo[5,4-b]pyridine** are summarized below. Understanding these parameters is the first step in designing synthetic routes and handling the compound appropriately in a research setting.

Structural and Identity Data

Property	Value	Source(s)
IUPAC Name	2-chloro-[5][6]thiazolo[5,4-b]pyridine	[5][7]
CAS Number	91524-96-8	[5][6][7]
Molecular Formula	C ₆ H ₃ ClN ₂ S	[5][6][7]
Molecular Weight	170.62 g/mol	[5][6][7]
SMILES	<chem>C1C=NC2=C(S1)N=CC=C2</chem>	[6]
InChIKey	TVHRCGOWLCQJKU-UHFFFAOYSA-N	[5]

Physical Properties

Quantitative physical data such as melting and boiling points for **2-Chlorothiazolo[5,4-b]pyridine** are not consistently reported in publicly available literature, which is common for specialized reagents.[7][8] This necessitates experimental determination for applications requiring this information, such as reaction temperature planning or physical state confirmation.

Property	Value	Notes
Appearance	White to off-white solid	Based on typical appearance of similar heterocyclic compounds.
Melting Point	Not available	Requires experimental determination.
Boiling Point	Not available	Requires experimental determination.
Solubility	Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane).	Expected solubility based on structure; precise quantitative data is sparse.

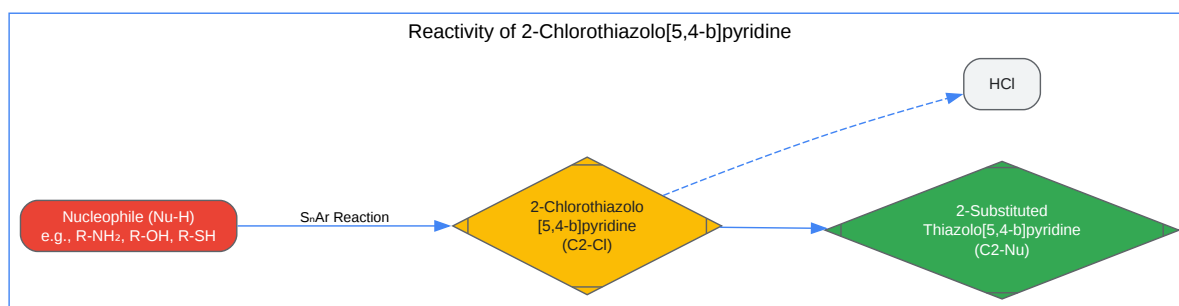
Spectral Characterization

While specific spectral data from individual batches should always be consulted, the structure of **2-Chlorothiazolo[5,4-b]pyridine** allows for the prediction of key spectral features.

- ^1H NMR:** The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and a doublet of doublets) would be characteristic of a 2,3-disubstituted pyridine system.
- ^{13}C NMR:** The spectrum should display six signals for the six carbon atoms in the bicyclic system. The carbon atom bonded to the chlorine (C2) would likely appear in the 150-160 ppm range.
- Infrared (IR) Spectroscopy:** Key absorption bands would include C=C and C=N stretching vibrations characteristic of the aromatic rings (approx. 1400-1600 cm^{-1}).^{[5][9]} The C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm^{-1}).
- Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of one chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), appearing at m/z 170 and 172.^[10]

Chemical Reactivity and Synthesis

The chemical behavior of **2-Chlorothiazolo[5,4-b]pyridine** is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (S_NAr), providing the primary pathway for functionalization.



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Caption: Primary reactivity pathway for **2-Chlorothiazolo[5,4-b]pyridine**.

Representative Synthetic Protocol

A common and efficient method for the synthesis of the thiazolo[5,4-b]pyridine scaffold is the condensation of a substituted chloronitropyridine with a thioamide.^[1] This one-step approach offers a practical route to various derivatives.

Objective: To synthesize a 6-nitro-2-substituted-thiazolo[5,4-b]pyridine derivative.

Materials & Reagents:

- 2,5-Dichloro-3-nitropyridine
- Thioamide (e.g., Thioacetamide)

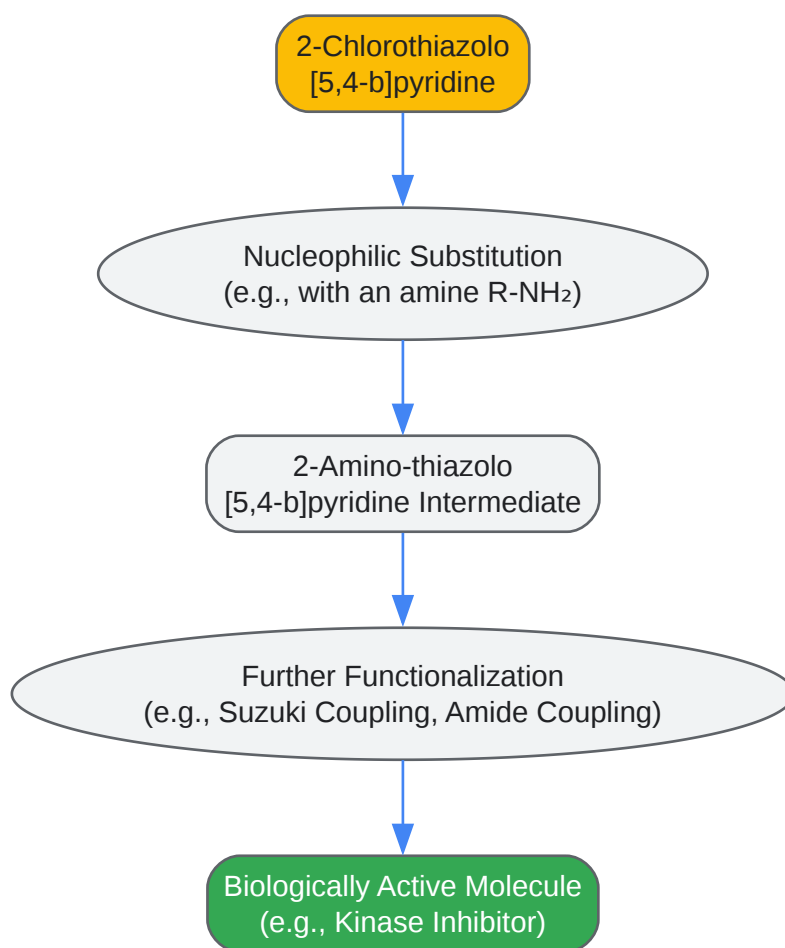
- Solvent (e.g., Ethanol, DMF)
- Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in the chosen solvent.
- **Reagent Addition:** Add the thioamide (1.1 eq) and the base (2.0 eq) to the solution.
- **Reaction Conditions:** Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Workup:** After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
- **Purification:** The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazolo[5,4-b]pyridine product.

Applications in Research and Development

The primary application of **2-Chlorothiazolo[5,4-b]pyridine** is as a versatile intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical industry.



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Caption: Workflow from building block to a potential drug candidate.

- Kinase Inhibitors: Numerous patents and research articles describe the use of the thiazolo[5,4-b]pyridine scaffold to develop inhibitors for protein kinases such as c-KIT, VEGFR-2, and JAK3.^{[1][4]} These inhibitors are crucial for treating various cancers, including gastrointestinal stromal tumors (GIST), by overcoming resistance to existing therapies.^[4]
- Agrochemicals: The structural motifs present in this compound are also found in molecules developed for crop protection.
- Materials Science: Heterocyclic compounds with fused aromatic systems are being explored for applications in organic electronics, although this is a less common application for this specific molecule.

Safety, Handling, and Storage

Proper handling of **2-Chlorothiazolo[5,4-b]pyridine** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Information

Hazard Class	Code	Description	Pictogram
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Irritation	H315	Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
STOT, Single Exposure	H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

Sources:[\[5\]](#)[\[6\]](#)[\[7\]](#)

Recommended Procedures

- **Personal Protective Equipment (PPE):** Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[11\]](#)[\[12\]](#) Avoid contact with skin, eyes, and clothing.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store it in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[\[6\]](#)
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chlorothiazolo[5,4-b]pyridine is a high-value chemical intermediate whose properties are dictated by its unique heterocyclic structure. Its predictable reactivity, centered on the C2-chloro position, makes it an ideal starting material for the synthesis of complex molecules targeting critical biological pathways. For researchers in drug discovery and related fields, a thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full synthetic potential safely and effectively.

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